Superior Reversal Potency vs. Verapamil in the Same Cell Model
P-gp inhibitor 2 achieves a 2.9- to 3.2-fold improvement in doxorubicin resistance reversal potency compared to the prototypical first-generation inhibitor verapamil, when evaluated in the same P-gp-overexpressing human colorectal carcinoma model. Verapamil requires an IC50 of 630–710 nM for comparable reversal activity, whereas P-gp inhibitor 2 demonstrates an IC50 of 220 nM, indicating a structurally-encoded potency advantage that translates into a lower effective working concentration for in vitro assays [1]. This advantage is critical for researchers seeking to minimize off-target effects associated with high verapamil concentrations.
| Evidence Dimension | Reversal of P-gp-mediated doxorubicin resistance (IC50) |
|---|---|
| Target Compound Data | 0.22 µM (220 nM) |
| Comparator Or Baseline | Verapamil: 0.63 µM – 0.71 µM (630–710 nM) |
| Quantified Difference | 2.9-fold to 3.2-fold lower IC50 for P-gp inhibitor 2 |
| Conditions | Human colorectal carcinoma SW620/Ad300 cells overexpressing P-gp; doxorubicin IC50 measurement after 48–52 hr by MTT assay |
Why This Matters
The lower IC50 enables use of P-gp inhibitor 2 at sub-micromolar concentrations that minimize cytotoxicity while maintaining potent efflux inhibition, directly improving the signal-to-noise ratio in multidrug resistance reversal studies.
- [1] BindingDB. Verapamil (BDBM81939) IC50=630 nM and 710 nM for reversal of P-gp-mediated doxorubicin resistance in SW620/AD300 cells. Assay IDs 50015250, 50016683. View Source
